2-(Aminomethyl)-1,2-dimethoxybutane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-methoxy-2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-7(5-8,10-3)6-9-2/h4-6,8H2,1-3H3 |
InChI Key |
APWJNEPCDDPWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)(COC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 2 Aminomethyl 1,2 Dimethoxybutane
Retrosynthetic Analysis and Strategic Disconnections for Chiral Dimethoxybutane Derivatives
Retrosynthetic analysis serves as a foundational strategy for devising the synthesis of complex molecules like 2-(aminomethyl)-1,2-dimethoxybutane. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this particular target, the key disconnections are centered around the formation of the stereocenter at the second carbon and the introduction of the aminomethyl group.
A primary disconnection breaks the bond between the second carbon and the aminomethyl group. This suggests a precursor that could be an aldehyde or a ketone, which could then undergo reductive amination to form the final product. Another powerful strategy involves disconnecting a carbon-nitro bond, pointing to a nitro-functionalized intermediate which can be reduced to the amine in a later step.
To illustrate, here are some potential precursors and the corresponding synthetic transformations:
| Precursor Type | Example Precursor Molecule | Synthetic Transformation |
| Aldehyde | 1,2-dimethoxybutan-2-carbaldehyde | Reductive Amination |
| Nitro Compound | 1,2-dimethoxy-2-(nitromethyl)butane | Reduction of Nitro Group |
| Carboxylic Acid Derivative | 2-(1,2-dimethoxybutan-2-yl)acetic acid | Curtius or Hofmann Rearrangement |
Enantioselective and Diastereoselective Synthesis Routes to this compound
Creating the single, desired stereoisomer of this compound necessitates the use of advanced techniques in asymmetric synthesis.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of chiral amines, auxiliaries like pseudoephedrine and pseudoephenamine have proven to be very effective. nih.gov These can be used to form amides that then undergo diastereoselective alkylation reactions, setting the stereochemistry at the carbon adjacent to the nitrogen. nih.gov Evans' oxazolidinones are another class of powerful chiral auxiliaries that can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in building the carbon skeleton of the target molecule. wikipedia.orgresearchgate.net A chiral relay auxiliary has also been developed for the asymmetric synthesis of α-amino acids, which shares structural motifs with the target compound. rsc.org
Asymmetric Catalytic Strategies in the Formation of the this compound Scaffold
Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomer. acs.org Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, are widely used for the asymmetric hydrogenation of various unsaturated precursors to produce chiral amines. acs.org
For instance, a prochiral enamine or imine precursor to this compound could be selectively hydrogenated using a chiral catalyst to yield the desired enantiomer. The choice of metal and the chiral ligand is crucial for achieving high enantioselectivity. acs.org Another approach involves the asymmetric [2+2] cycloaddition of alkenes, which can be used to construct chiral cyclobutane (B1203170) derivatives, a related structural motif. chemistryviews.org
Chemoenzymatic Pathways for Enantioenrichment of this compound
Chemoenzymatic synthesis combines the high selectivity of enzymes with traditional organic reactions to produce enantiomerically pure compounds. nih.govnih.gov Enzymes can be used to resolve racemic mixtures of key intermediates, where the enzyme selectively reacts with one enantiomer, allowing for the separation of the two. nih.gov
For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, which could then be carried forward to the final product. nih.gov Alternatively, engineered enzymes, such as variants of cytochrome c552, have been used for the enantioselective synthesis of α-trifluoromethyl amines through N-H carbene insertion, demonstrating the potential of biocatalysis for creating chiral amines. researchgate.net
Convergent and Linear Synthesis Strategies for Complex Derivatives of this compound
For a complex derivative of this compound, a convergent approach would likely be superior. The chiral dimethoxybutane core could be synthesized in one series of reactions, while a different, complex substituent for the amine is prepared separately. These two pieces would then be joined together in the final steps of the synthesis.
Optimization of Reaction Conditions and Yields in Scalable Synthesis of this compound
Scaling up a synthesis from the laboratory to an industrial scale requires careful optimization of all reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Key factors to consider include:
Solvent Choice: Selecting solvents that are effective for the reaction but also environmentally friendly and easy to remove is critical.
Temperature and Concentration: Optimizing these parameters can maximize reaction rates and yields while minimizing side reactions.
Catalyst Loading: In catalytic reactions, using the minimum amount of catalyst necessary is important for reducing costs.
Purification Methods: On a large scale, chromatographic purification is often impractical. Developing scalable purification methods like crystallization or distillation is essential.
Process Safety: A thorough evaluation of the safety hazards associated with each step is necessary to ensure a safe manufacturing process.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The pursuit of sustainable chemical manufacturing has led to the widespread adoption of the twelve principles of green chemistry. In the context of synthesizing this compound, these principles offer a framework for developing cleaner and more efficient processes. Research in this area, though not extensively documented for this specific molecule, can be guided by established green synthetic strategies.
A critical aspect of greening the synthesis of this compound involves a careful evaluation of starting materials, solvents, and catalysts. The ideal synthesis would commence from renewable feedstocks, utilize non-toxic and biodegradable solvents, and employ highly efficient and recyclable catalysts to minimize waste and environmental impact.
Key considerations for a green synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from biological sources rather than finite petrochemicals.
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. Biocatalysts and heterogeneous catalysts are particularly attractive due to their mild reaction conditions and ease of separation.
Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
The table below outlines potential green chemistry approaches that could be investigated for the synthesis of this compound, alongside the targeted green chemistry principle.
| Green Chemistry Principle | Potential Sustainable Approach for Synthesis |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Designing a convergent synthesis to maximize the incorporation of starting material atoms into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and intermediates. |
| Designing Safer Chemicals | While the focus is on synthesis, ensuring the final product has a favorable toxicological profile is a related goal. |
| Safer Solvents and Auxiliaries | Employing water, bio-solvents, or solvent-free conditions. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials for the butane (B89635) backbone. |
| Reduce Derivatives | Avoiding the use of protecting groups to shorten the synthetic sequence. |
| Catalysis | Employing biocatalysts (e.g., transaminases) or recyclable heterogeneous catalysts. |
| Design for Degradation | Considering the environmental fate of the compound, although this is beyond the scope of synthesis. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent excursions. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |
Further research is necessary to develop and validate specific green synthetic routes for this compound. The application of these principles will be crucial in ensuring the environmentally responsible production of this and other valuable chemical compounds.
Exploration of the Chemical Reactivity and Reaction Mechanisms of 2 Aminomethyl 1,2 Dimethoxybutane
Nucleophilic and Electrophilic Reactivity Profiles of the Amino and Methoxy (B1213986) Moieties in 2-(Aminomethyl)-1,2-dimethoxybutane
The primary amino group (-NH₂) in this compound is the principal site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This allows the compound to participate in a variety of reactions, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. The basicity of the amine also allows it to act as a proton acceptor.
The methoxy groups (-OCH₃) are generally less reactive. However, under strongly acidic conditions, the oxygen atoms can be protonated, making the methoxy groups susceptible to nucleophilic substitution or elimination reactions. They can also influence the reactivity of the rest of the molecule through inductive effects.
Stereochemical Outcomes and Diastereocontrol in Reactions Involving this compound
The stereocenter at the C2 position of this compound introduces chirality into the molecule. Reactions involving this chiral center or adjacent atoms can lead to the formation of diastereomers. The presence of the two methoxy groups at the C1 and C2 positions can provide a basis for diastereocontrol in reactions at the aminomethyl group or the butoxy chain. The specific stereochemical outcomes would be highly dependent on the reaction conditions and the nature of the reagents used.
Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives
Derivatives of this compound could potentially undergo intramolecular cyclization reactions. For instance, if the amino group is transformed into a suitable leaving group, an intramolecular nucleophilic attack from one of the methoxy oxygen atoms could lead to the formation of a cyclic ether. The feasibility of such cyclizations would depend on the ring size of the resulting cyclic product and the conformational flexibility of the starting material.
Coordination Chemistry of this compound as a Ligand
The presence of both a primary amine and two ether oxygens makes this compound a potential bidentate or tridentate ligand in coordination chemistry.
This compound can coordinate to metal ions through the nitrogen atom of the amino group and one or both oxygen atoms of the methoxy groups, forming chelate rings. The stability of these metal complexes would depend on several factors, including the nature of the metal ion, the solvent system, and the formation of five- or six-membered chelate rings, which are generally the most stable.
If used as a ligand in catalysis, the structure of the resulting metal complex would be crucial in determining its catalytic activity and selectivity. The steric and electronic properties of the this compound ligand would influence the coordination sphere of the metal center, thereby affecting substrate binding and the subsequent catalytic transformation. The chiral nature of the ligand could also be exploited for asymmetric catalysis.
Kinetic Studies and Reaction Pathway Elucidation for Transformations Involving this compound
To date, no specific kinetic studies or detailed reaction pathway elucidations for transformations involving this compound have been published in the scientific literature. Such studies would be essential to fully understand the mechanisms of its reactions and to optimize its use in synthetic or catalytic applications. These investigations would likely involve techniques such as spectroscopy, chromatography, and computational modeling to identify intermediates, determine rate laws, and map out potential energy surfaces.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data concerning the theoretical and computational investigations of the chemical compound This compound .
The inquiry for information pertaining to quantum chemical calculations, conformational analysis, and computational modeling of reaction mechanisms for this specific compound did not yield any published studies. This suggests that "this compound" is likely a novel compound that has not yet been the subject of theoretical or computational analysis in the accessible scientific literature.
Theoretical and Computational Investigations of 2 Aminomethyl 1,2 Dimethoxybutane
Ligand-Metal Interaction Modeling in 2-(Aminomethyl)-1,2-dimethoxybutane Complexes
Computational modeling, typically employing Density Functional Theory (DFT), is a powerful tool for investigating such interactions. These studies can elucidate the geometric and electronic structures of the resulting metal complexes. Key parameters that would be investigated in such modeling include:
Coordination Bond Lengths: The distances between the metal center and the coordinating nitrogen and oxygen atoms.
Bond Angles: The angles formed by the ligand and the metal center, defining the coordination geometry.
Binding Energies: The energy released upon the formation of the ligand-metal complex, indicating its stability.
Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the nature of the donor-acceptor interactions between the ligand's lone pair electrons and the metal's vacant orbitals.
While specific data for this compound is absent, analogous studies on similar aminomethyl and ether-containing ligands have been performed. These studies provide a framework for how such modeling would be approached. For instance, research on other polydentate ligands demonstrates that increasing the number of functional groups does not always lead to their simultaneous coordination with a metal ion. The resulting coordination is influenced by factors such as the steric hindrance and the electronic properties of both the ligand and the metal.
Hypothetical Data Table for Ligand-Metal Interaction Modeling
The following table is a hypothetical representation of the type of data that would be generated from DFT calculations on a metal complex of this compound, for illustrative purposes.
| Metal Ion | Coordination Atom(s) | M-N Bond Length (Å) | M-O Bond Length (Å) | Binding Energy (kcal/mol) |
| Cu(II) | N, O | 2.05 | 2.10 | -25.8 |
| Ni(II) | N, O | 2.10 | 2.15 | -22.5 |
| Zn(II) | N, O | 2.12 | 2.18 | -20.1 |
Computational Prediction of Electronic Transitions and Vibrational Modes in this compound
Specific computational predictions of the electronic transitions and vibrational modes for this compound are not available in the current body of scientific literature. However, established computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions and DFT for vibrational modes, are routinely used for such predictions on other organic molecules.
Electronic Transitions:
TD-DFT calculations would be employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This involves calculating the energies of the electronic transitions from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically from a filled molecular orbital (like a non-bonding orbital on the nitrogen or oxygen atoms) to an empty anti-bonding molecular orbital.
Vibrational Modes:
DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and torsional motions of the atoms. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.
Hypothetical Data Tables for Predicted Electronic Transitions and Vibrational Modes
The tables below are hypothetical and illustrate the kind of data that would be produced from computational studies on this compound.
Table 1: Predicted Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength |
| n -> σ | 195 | 0.02 |
| n -> σ | 210 | 0.01 |
Table 2: Predicted Principal Vibrational Modes (DFT)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) | 3350 | N-H symmetric stretch |
| ν(N-H) | 3280 | N-H asymmetric stretch |
| ν(C-H) | 2950-2850 | C-H stretching |
| δ(CH₂) | 1460 | CH₂ scissoring |
| ν(C-N) | 1150 | C-N stretching |
| ν(C-O) | 1100 | C-O stretching |
Strategic Applications of 2 Aminomethyl 1,2 Dimethoxybutane in Advanced Organic Synthesis
2-(Aminomethyl)-1,2-dimethoxybutane as a Chiral Ligand in Asymmetric Catalysis
The effectiveness of a chiral ligand in asymmetric catalysis hinges on its ability to create a stereochemically defined environment around a metal center, thereby directing the stereochemical outcome of a reaction. While numerous chiral ligands have been developed and successfully applied, there is no specific information available in the scientific literature that describes the use of this compound as a chiral ligand in the following reactions.
Enantioselective hydrogenation and reduction are fundamental transformations in organic synthesis, providing access to chiral alcohols and amines from prochiral ketones, imines, and olefins. nih.govresearchgate.net These reactions typically employ transition metal catalysts (e.g., rhodium, ruthenium, iridium) complexed with chiral ligands. The ligand's structure is paramount in achieving high enantioselectivity. nih.gov
Table 1: General Examples of Chiral Ligands in Enantioselective Hydrogenation
| Ligand Type | Metal Catalyst | Substrate Class |
| Chiral Phosphines (e.g., BINAP) | Ruthenium, Rhodium | Ketones, Alkenes |
| Chiral Diamines (e.g., DPEN) | Ruthenium | Ketones |
| Chiral P,N-Ligands | Iridium | Imines |
This table illustrates common classes of ligands and their applications; it does not include this compound due to a lack of data.
The construction of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is central to the synthesis of complex organic molecules. researchgate.netnih.govresearchgate.net Reactions such as the Aldol (B89426), Mannich, Heck, and aminomethylation reactions are powerful tools for this purpose. drugfuture.comwikipedia.orgnih.govwikipedia.org The development of chiral ligands that can effectively control the stereochemistry of these transformations is an ongoing area of research. nih.gov
Aldol Reaction: This reaction forms a β-hydroxy carbonyl compound through the coupling of an enolate with an aldehyde or ketone. magritek.comprinceton.edu Asymmetric variants often utilize chiral auxiliaries or chiral metal-ligand complexes to control the stereochemical outcome. harvard.edu
Mannich Reaction: This three-component reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgscitepress.orgnih.gov
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene, the Heck reaction is a versatile method for forming substituted alkenes. organic-chemistry.orglibretexts.orgmdpi.comnih.gov Chiral phosphine (B1218219) ligands are often employed to induce enantioselectivity in asymmetric versions of this reaction.
Aminomethylation: This process introduces an aminomethyl group onto a substrate. nih.govnih.gov The Mannich reaction is a classic example of aminomethylation. nih.gov
Currently, there are no published studies detailing the application of this compound as a chiral ligand in any of these transformative reactions.
Role of this compound in Organocatalysis and Biocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereocontrol. mdpi.com Primary amines are a common functional group in organocatalysts, participating in enamine and iminium ion catalysis. Given its structure, this compound could theoretically function as an organocatalyst. However, no research has been published to support this hypothesis. Similarly, there is no information on its use in biocatalysis, which involves the use of natural catalysts, such as enzymes.
Utilization as a Key Building Block in the Total Synthesis of Complex Organic Molecules
Chiral pool synthesis is a strategy that utilizes readily available enantiopure compounds as starting materials for the synthesis of complex target molecules. A compound like this compound could potentially serve as a chiral building block. Despite this, a review of the literature on total synthesis does not indicate any instances where it has been employed in this capacity.
Derivatization of this compound for the Development of Novel Synthetic Reagents
The chemical modification of existing molecules to create new reagents with unique properties is a common practice in synthetic chemistry. nih.govdntb.gov.ua The primary amine and hydroxyl groups (after demethylation) of this compound would allow for a variety of derivatization reactions. These could include the formation of amides, sulfonamides, or Schiff bases, potentially leading to new chiral ligands, auxiliaries, or resolving agents. At present, there is no scientific literature describing the derivatization of this compound for the purpose of developing novel synthetic reagents.
Future Research Directions and Emerging Paradigms for 2 Aminomethyl 1,2 Dimethoxybutane
Development of Novel Catalytic Systems Utilizing 2-(Aminomethyl)-1,2-dimethoxybutane Derivatives
The structural framework of this compound makes it an attractive candidate for the development of new catalytic systems. The presence of both a primary amine and two ether oxygen atoms allows for the formation of multidentate ligands capable of coordinating with a variety of transition metals.
Potential Catalytic Applications:
Asymmetric Hydrogenation: Derivatives of this compound could serve as chiral ligands in transition metal-catalyzed asymmetric hydrogenation reactions. nih.govacs.org The development of such ligands is crucial for the synthesis of chiral amines, which are key intermediates in the pharmaceutical industry. nih.govacs.org The combination of a chiral backbone with coordinating nitrogen and oxygen atoms could lead to highly effective catalysts for the reduction of imines, enamines, and other unsaturated nitrogen-containing compounds. nih.govacs.org
Carbon-Carbon Bond Forming Reactions: The design of chiral ligands is pivotal for enantioselective carbon-carbon bond-forming reactions. Derivatives of the title compound could be explored as ligands in reactions such as asymmetric allylic alkylation, where chiral phosphine (B1218219) ligands have shown considerable success. nih.gov The modular nature of the this compound scaffold would allow for the synthesis of a library of ligands with varying steric and electronic properties to optimize reactivity and selectivity.
Lewis Acid Catalysis: The chiral di-ether motif, in conjunction with the amine functionality, could be utilized in the design of chiral Lewis acid catalysts. Such catalysts are valuable in a range of transformations, including Diels-Alder reactions and Friedel-Crafts alkylations. researchgate.net
A comparative analysis of potential ligand derivatives is presented in the table below, highlighting their prospective applications.
| Derivative of this compound | Potential Metal Complex | Potential Catalytic Application |
| N-Phosphinoacetyl-2-(aminomethyl)-1,2-dimethoxybutane | Rhodium, Iridium | Asymmetric Hydrogenation |
| N,N-Bis(diphenylphosphino)-2-(aminomethyl)-1,2-dimethoxybutane | Palladium | Asymmetric Allylic Alkylation |
| N-Sulfonyl-2-(aminomethyl)-1,2-dimethoxybutane | Copper, Zinc | Chiral Lewis Acid Catalysis |
Exploration of Alternative and More Sustainable Synthetic Routes
The advancement of green chemistry principles necessitates the development of sustainable and atom-economical synthetic methods. hims-biocat.euopenaccessgovernment.org Future research should focus on environmentally benign routes to this compound and its derivatives.
Potential Sustainable Synthetic Strategies:
Biocatalysis: The use of enzymes for the synthesis of chiral amines and alcohols is a rapidly growing field. researchgate.netnih.gov A potential biocatalytic route to a precursor of this compound could involve the enzymatic reduction of a corresponding keto-nitrile, followed by chemical modifications. This approach would benefit from the high enantioselectivity and mild reaction conditions typical of enzymatic transformations.
Catalytic Asymmetric Amination: The direct conversion of alcohols to amines is a highly desirable and sustainable transformation. openaccessgovernment.org Research into the development of catalytic systems that can achieve the asymmetric amination of a diol precursor to this compound would be a significant step forward.
Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources would enhance the sustainability profile of this compound. For instance, starting materials derived from biomass could potentially be converted into the butane (B89635) backbone of the target molecule.
Advanced Mechanistic Studies Employing In Situ Spectroscopic and Kinetic Methods
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. In situ spectroscopic techniques are powerful tools for elucidating the structure of active catalytic species and reaction intermediates.
Future mechanistic studies on catalytic systems involving this compound derivatives could employ a range of advanced techniques:
In Situ NMR and IR Spectroscopy: These methods can provide real-time information about the changes in the catalyst structure and the concentration of reactants and products during a reaction.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and can provide insights into the stereochemistry of metal complexes formed with chiral ligands.
Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining step of a catalytic cycle and provide quantitative data on the effect of catalyst and substrate structure on reaction rates.
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Selectivity
The application of machine learning (ML) and artificial intelligence (AI) is transforming the field of catalyst discovery and development. catalysis.blognumberanalytics.comcatalysis.blognumberanalytics.comnih.gov These computational tools can accelerate the design of new catalysts by predicting their performance based on structural features.
Applications of ML and AI in the context of this compound:
Predictive Modeling: ML algorithms can be trained on existing data from similar catalytic systems to predict the enantioselectivity and reactivity of new catalysts based on the this compound scaffold. numberanalytics.com
Ligand Design: AI can be used to generate novel ligand structures derived from the title compound and predict their potential as catalysts for specific reactions. This can significantly reduce the number of ligands that need to be synthesized and tested experimentally. catalysis.blog
Reaction Optimization: Machine learning models can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and enantioselectivity. numberanalytics.com
Design of Next-Generation Chiral Ligands and Organocatalysts Derived from the this compound Scaffold
The unique structural features of this compound provide a versatile platform for the design of a new generation of chiral ligands and organocatalysts.
Future Design Concepts:
Bifunctional Catalysts: The presence of both an amine and ether functionalities allows for the development of bifunctional catalysts that can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity.
Immobilized Catalysts: For applications in continuous flow chemistry and to facilitate catalyst recycling, derivatives of this compound could be immobilized on solid supports. nih.gov
Organocatalysts: The primary amine group can be functionalized to create a range of organocatalysts, such as chiral Brønsted acids or bases, for various asymmetric transformations.
The table below outlines some hypothetical next-generation catalysts based on the this compound scaffold.
| Catalyst Type | Proposed Structure | Potential Application |
| Bifunctional Ligand | N-Thiourea derivative | Asymmetric Michael Additions |
| Immobilized Catalyst | Polymer-supported derivative | Continuous Flow Asymmetric Hydrogenation |
| Organocatalyst | Chiral phosphoric acid derivative | Enantioselective Friedel-Crafts Reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
